DisodiuM Phenyl Phosphate Hydrate
Overview
Description
Disodium phenyl phosphate hydrate is a chemical compound with the molecular formula C6H5PO4Na2·2H2O. It is also known as phenyl phosphate disodium salt dihydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium phenyl phosphate hydrate can be synthesized through the neutralization of phenyl phosphoric acid with sodium hydroxide. The reaction typically involves dissolving phenyl phosphoric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.
Chemical Reactions Analysis
Types of Reactions
Disodium phenyl phosphate hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phenol and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various analytical applications.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Complexation: Metal salts in aqueous solutions.
Major Products
Hydrolysis: Phenol and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted phenyl phosphates.
Complexation: Metal-phenyl phosphate complexes.
Scientific Research Applications
Disodium phenyl phosphate hydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in enzyme assays, particularly for detecting phosphatase activity.
Medicine: It is used in the development of diagnostic assays and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium phenyl phosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. It acts as a substrate for phosphatase enzymes, which catalyze the hydrolysis of phosphate esters. This reaction is crucial in various biological processes, including energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: Na2HPO4
Sodium phenyl phosphate: C6H5PO4Na
Sodium phosphate dibasic: Na2HPO4·7H2O
Uniqueness
Disodium phenyl phosphate hydrate is unique due to its phenyl group, which imparts distinct chemical properties compared to other sodium phosphates. This makes it particularly useful in specific analytical and biochemical applications where the phenyl group plays a crucial role.
Properties
IUPAC Name |
disodium;phenyl phosphate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRAGHWHMEVOR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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